

The Dual Mechanisms of Action of 4-Phenylmorpholine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 4-Phenylmorpholine

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Introduction

The **4-phenylmorpholine** scaffold is a privileged structure in medicinal chemistry, serving as a core component in a diverse range of biologically active compounds. These derivatives have garnered significant attention for their therapeutic potential, primarily through two distinct and critical mechanisms of action: the modulation of monoamine transporters and the inhibition of the phosphoinositide 3-kinase (PI3K) signaling pathway. This technical guide provides an in-depth exploration of these mechanisms, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows to facilitate further research and drug development in this area.

I. Inhibition of Monoamine Transporters

A significant class of **4-phenylmorpholine** derivatives, exemplified by phenmetrazine and its analogs, exerts its effects by interacting with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their inhibition can lead to profound physiological and psychological effects.

Quantitative Data: Monoamine Transporter Inhibition

The following table summarizes the in vitro inhibitory activities of several **4-phenylmorpholine** derivatives on monoamine transporter uptake. The data is presented as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the transporter activity.

| Compound | DAT IC ₅₀ (nM) | NET IC ₅₀ (nM) | SERT IC ₅₀ (nM) | Reference |
|-------------------------------|---------------------------|---------------------------|----------------------------|-----------|
| Phenmetrazine | 1680 ± 210 | 1200 ± 150 | 10000 ± 1200 | [1] |
| 2-Methylphenmetrazine (2-MPM) | 6740 ± 850 | 5200 ± 650 | 15000 ± 1800 | [1] |
| 3-Methylphenmetrazine (3-MPM) | 12500 ± 1500 | 2300 ± 290 | 25000 ± 3000 | [1] |
| 4-Methylphenmetrazine (4-MPM) | 1930 ± 240 | 1800 ± 220 | 1500 ± 180 | [1] |
| 2-Fluorophenmetrazine (2-FPM) | 112 ± 10 | 28 ± 3 | 4808 ± 1265 | [2] |
| 3-Fluorophenmetrazine (3-FPM) | 60 ± 4 | 17 ± 4 | 1269 ± 207 | [2] |
| 4-Fluorophenmetrazine (4-FPM) | 191 ± 17 | 58 ± 7 | 1895 ± 424 | [2] |

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a standard in vitro method for determining the inhibitory potency of **4-phenylmorpholine** derivatives on monoamine transporters using synaptosomes prepared from

rat brain tissue.^{[1][3]}

1. Synaptosome Preparation:

- Euthanize male Sprague-Dawley rats and rapidly dissect the striatum (for DAT) or whole brain minus cerebellum and striatum (for NET and SERT) on ice.
- Homogenize the tissue in 20 volumes of ice-cold 0.32 M sucrose buffer using a glass-Teflon homogenizer.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
- Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.
- Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.5 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4).
- Determine the protein concentration of the synaptosomal preparation using a suitable protein assay (e.g., BCA assay).

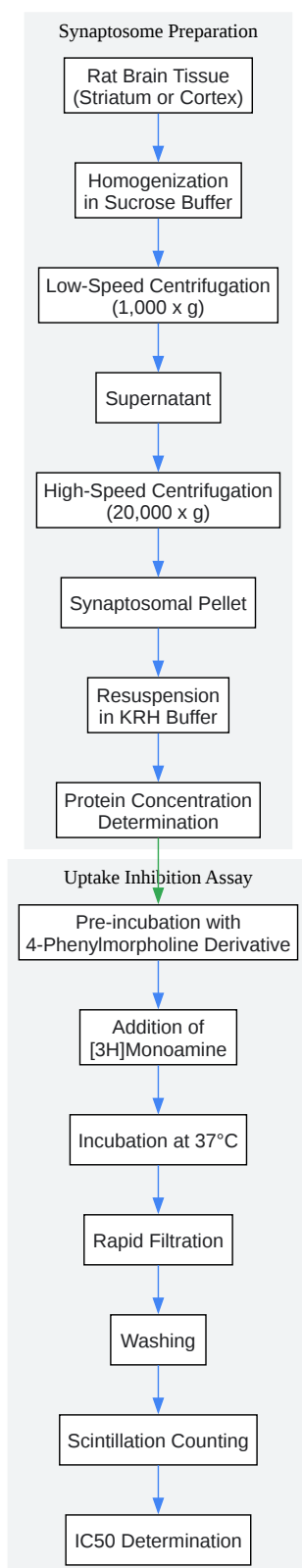
2. Uptake Inhibition Assay:

- In a 96-well plate, pre-incubate the synaptosomes (10-20 µg protein/well) with various concentrations of the test compound (**4-phenylmorpholine** derivative) or vehicle for 10-15 minutes at 37°C.
- To define non-specific uptake, a separate set of wells should contain a high concentration of a known transporter inhibitor (e.g., 100 µM cocaine for DAT).
- Initiate the uptake reaction by adding a radiolabeled monoamine substrate:
 - For DAT: [³H]dopamine (final concentration ~20 nM)
 - For NET: [³H]norepinephrine (final concentration ~20 nM)
 - For SERT: [³H]serotonin (final concentration ~20 nM)

- Incubate the plate for a short period (typically 1-5 minutes) at 37°C to measure the initial rate of uptake.
- Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
- Wash the filters three times with ice-cold KRH buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

- Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
- Determine the percentage of inhibition for each concentration of the test compound relative to the specific uptake in the vehicle control wells.
- Calculate the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.



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Fig. 1: Experimental workflow for the monoamine transporter uptake inhibition assay.

II. Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Another prominent mechanism of action for certain **4-phenylmorpholine** derivatives is the inhibition of the phosphoinositide 3-kinase (PI3K) pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Quantitative Data: PI3K Isoform Inhibition

The following table presents the half-maximal inhibitory concentrations (IC₅₀) of various **4-phenylmorpholine**-containing compounds against different isoforms of the class I PI3K family.

| Compound | PI3K α IC ₅₀ (nM) | PI3K β IC ₅₀ (nM) | PI3K δ IC ₅₀ (nM) | PI3K γ IC ₅₀ (nM) | Reference |
|-------------------|-------------------------------------|------------------------------------|-------------------------------------|-------------------------------------|-----------|
| ZSTK474 | 5.0 | 20.8 | 3.9 | - | [4] |
| ZSTK474 analog 6a | 9.9 | - | 9.8 | - | [4] |
| ZSTK474 analog 6b | 3.7 | - | 9.8 | 14.6 | [4] |
| Compound (S)-21 | - | Potent | - | - | [5] |

Experimental Protocol: PI3K Alpha-Glo™ Kinase Assay

This protocol describes a common method for measuring the in vitro inhibitory activity of compounds against PI3K α using a luminescence-based assay.[6][7]

1. Reagents and Materials:

- Recombinant human PI3K α (p110 α /p85 α)
- PI3K-Glo™ Class I Kinase Platform
- Kinase-Glo® Max Luciferase Reagent

- ATP, DTT, and appropriate kinase buffer
- Test compounds (**4-phenylmorpholine** derivatives) dissolved in DMSO
- 384-well white plates

2. Assay Procedure:

- Prepare serial dilutions of the test compounds in kinase buffer.
- In a 384-well plate, add 2.5 μ L of the diluted test compound or vehicle (DMSO).
- Add 2.5 μ L of PI3K α enzyme solution to each well.
- Pre-incubate the plate at room temperature for 10-15 minutes.
- Initiate the kinase reaction by adding 5 μ L of a solution containing ATP and the lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP₂). The final ATP concentration should be close to the K_m value for the enzyme.
- Incubate the plate at room temperature for 60 minutes.
- Stop the kinase reaction by adding 5 μ L of ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature to deplete the remaining ATP.
- Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.

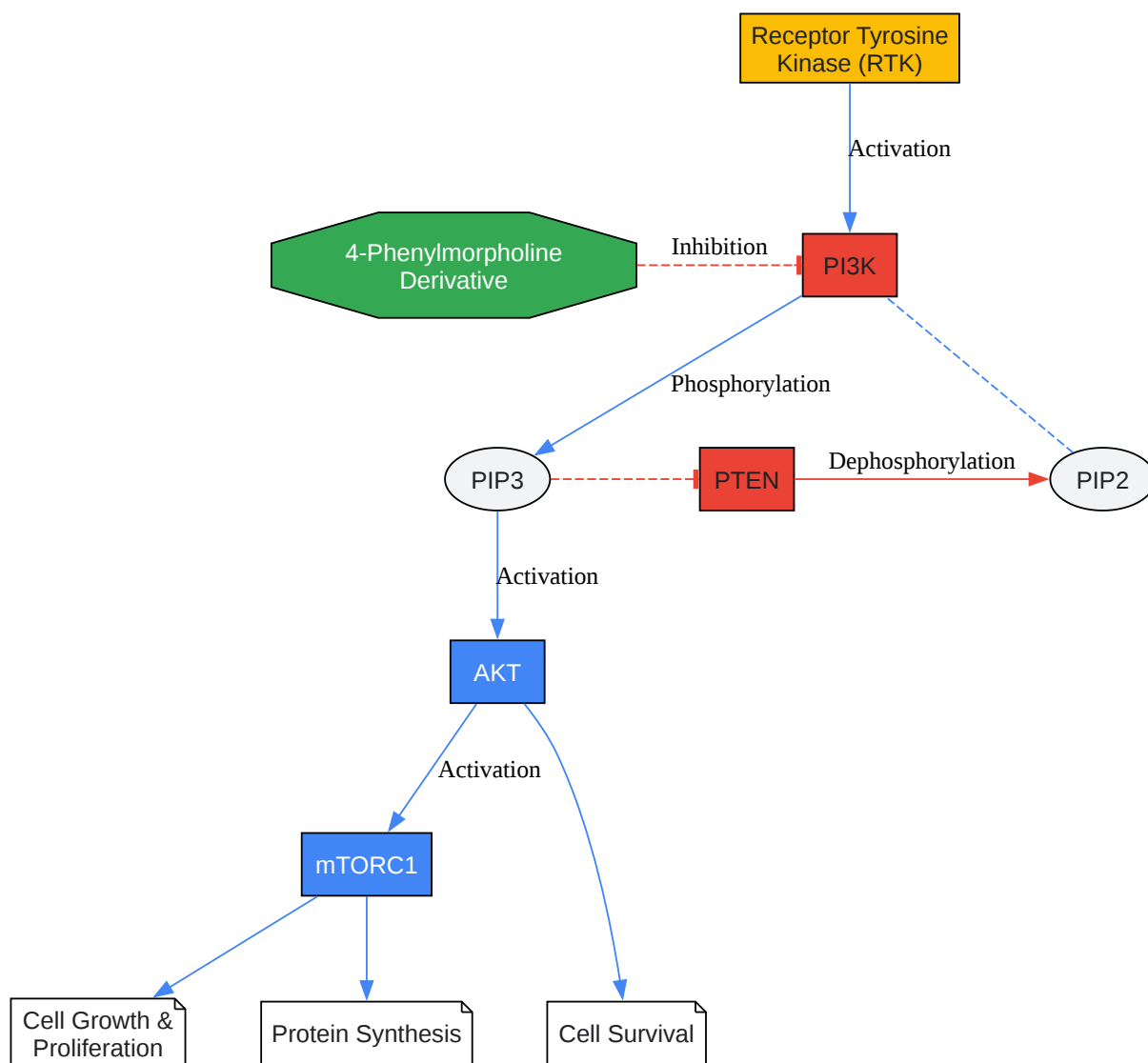
3. Data Analysis:

- The luminescent signal is inversely proportional to the amount of ADP produced and thus directly proportional to the kinase activity.

- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR and subsequent regulation of cellular processes like protein synthesis, cell growth, and survival. **4-Phenylmorpholine**-based inhibitors typically target the ATP-binding pocket of the p110 catalytic subunit of PI3K, thereby blocking the entire downstream signaling cascade.^{[8][9][10]}



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Fig. 2: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by **4-phenylmorpholine** derivatives.

Conclusion

4-Phenylmorpholine derivatives represent a versatile class of compounds with significant therapeutic potential, acting through at least two well-defined mechanisms: inhibition of monoamine transporters and modulation of the PI3K/AKT/mTOR signaling pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of neuroscience, oncology, and drug discovery. A thorough understanding of these mechanisms is paramount for the rational design and development of novel, potent, and selective **4-phenylmorpholine**-based therapeutics. Further investigation into the structure-activity relationships and off-target effects of these compounds will be crucial for advancing them into clinical applications.

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